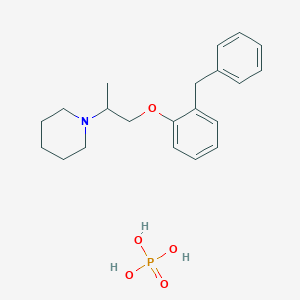

Benproperine phosphate

Übersicht

Beschreibung

Benproperinphosphat ist ein Hustenstiller, der in mehreren Ländern in Mittelamerika und Europa vermarktet wird. Es ist in verschiedenen Formen erhältlich, darunter Tabletten, Dragees und Sirupe. Die Verbindung ist bekannt für ihre Wirksamkeit bei der Behandlung von nicht-produktivem Husten und hat eine periphere und zentrale Wirkung .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Benproperinphosphat beinhaltet die basenkatalysierte Etherbildung zwischen 2-Benzylphenol und 1,2-Dichlorpropan, was zu 1-Benzyl-2-(2-chloropropoxy)benzol führt. Das verbleibende Halogen wird dann mit Piperidin verdrängt, um die Synthese abzuschließen .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Benproperinphosphat ähneln der Laborsynthese, werden aber zur Verarbeitung größerer Mengen skaliert. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benproperine phosphate involves the base-catalyzed ether formation between 2-benzylphenol and 1,2-dichloropropane, resulting in 1-benzyl-2-(2-chloropropoxy)benzene. The remaining halogen is then displaced with piperidine to complete the synthesis .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Metabolic Reactions in Humans

Benproperine phosphate undergoes hepatic metabolism, producing four primary metabolites identified in human urine:

Key Findings :

-

Hydroxylation occurs at the piperidine ring (positions 3 or 4) .

-

Metabolites M1 and M2 lack antitussive activity, confirming this compound as the pharmacologically active form .

Stereospecific Interactions

The stereoisomer S-benproperine exhibits distinct binding properties compared to the R-form:

| Parameter | S-Benproperine | R-Benproperine |

|---|---|---|

| ARPC2 binding affinity | KD = 1.12 × 10⁻⁶ M⁻¹ (direct binding) | Nonspecific interaction |

| Thermal stability (CETSA) | 2-fold stabilization of ARPC2 | No stabilization |

| Protease resistance | 2-fold protection against pronase | No protection |

These findings highlight S-benproperine’s role in inhibiting cancer cell migration via ARPC2 binding, while R-benproperine lacks efficacy .

Autophagy-Related Reactions in Cancer Cells

This compound induces autophagy arrest in pancreatic cancer cells through dual mechanisms:

Experimental Evidence :

Stability and Degradation

This compound is stable under standard storage conditions (+4°C) but degrades under extreme pH or enzymatic hydrolysis:

| Condition | Degradation Pathway | Products Identified |

|---|---|---|

| Acidic/alkaline hydrolysis | Cleavage of ether/propoxy linkages | 2-benzylphenol derivatives |

| Liver microsomes | Hydroxylation + glucuronidation | Metabolites M1–M4 |

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

1. Mechanisms of Action

Recent studies have demonstrated that BPP exhibits significant anticancer effects, particularly against pancreatic cancer (PC). The mechanisms through which BPP operates include:

- Induction of Autophagy : BPP triggers autophagy initiation through the AMPK/mTOR pathway, leading to cell death in cancer cells .

- Inhibition of Autophagosome-Lysosome Fusion : By downregulating Ras-related protein Rab-11A (RAB11A), BPP disrupts the fusion process, resulting in the accumulation of autophagosomes and subsequent autophagy arrest, which is lethal to cancer cells .

- Inhibition of Cancer Cell Migration and Invasion : Studies have shown that BPP can inhibit the migration and invasion of various cancer cell lines, suggesting its potential as an antimetastatic agent .

2. Case Studies and Experimental Evidence

- In Vitro Studies : BPP has been tested on multiple pancreatic cancer cell lines, demonstrating a dose-dependent decrease in cell viability and proliferation. Notably, it showed no cytotoxicity in non-cancerous cells like HPDE .

- In Vivo Studies : In xenograft models using male BALB/c nude mice, BPP administration led to significant tumor growth inhibition. Mice treated with BPP exhibited reduced tumor volumes compared to control groups .

Comparative Efficacy of Stereoisomers

Research has identified S-Benproperine as a more active stereoisomer than R-Benproperine. S-Benproperine demonstrated stronger inhibition of cancer cell migration and invasion compared to its counterpart . This highlights the importance of stereochemistry in the therapeutic efficacy of benproperine derivatives.

Potential Therapeutic Strategies

The repurposing of BPP for cancer treatment presents several advantages:

- Existing Safety Profile : As a drug already approved for clinical use as a cough suppressant, BPP has a well-documented safety profile, potentially expediting its application in oncology.

- Combination Therapies : Future research may explore the efficacy of combining BPP with other therapeutic agents to enhance anticancer effects or reduce resistance mechanisms.

Wirkmechanismus

Benproperine phosphate exerts its effects by inhibiting the actin-related protein 2/3 complex subunit 2, which plays a crucial role in actin polymerization and cell migration. By impairing the function of this protein complex, this compound can attenuate the actin polymerization rate, thereby inhibiting cell migration and potentially reducing cancer metastasis .

Vergleich Mit ähnlichen Verbindungen

Benproperinphosphat gehört zur Klasse der organischen Verbindungen, die als Diphenylmethane bekannt sind. Ähnliche Verbindungen in dieser Klasse umfassen:

Codein: Ein bekannter Hustenstiller mit zentraler Wirkung, aber mit Suchtpotential und anderen Nebenwirkungen.

Dextromethorphan: Ein weiterer Hustenstiller mit einem anderen Wirkmechanismus, der hauptsächlich auf das zentrale Nervensystem wirkt.

Einzigartigkeit: Benproperinphosphat ist einzigartig in seiner doppelten Wirkung als peripherer und zentraler Hustenstiller.

Biologische Aktivität

Benproperine phosphate (BPP) is a compound primarily known for its antitussive properties. Recent studies have highlighted its potential in oncology, particularly concerning pancreatic cancer (PC). This article delves into the biological activities of BPP, focusing on its mechanisms of action, therapeutic applications, and metabolic pathways.

BPP operates through several biological pathways that contribute to its antitumor and antitussive effects:

- Autophagy Induction : BPP triggers autophagy in pancreatic cancer cells via the AMPK/mTOR signaling pathway. This process leads to the accumulation of autophagosomes by disrupting the fusion between autophagosomes and lysosomes, primarily through the downregulation of Rab11A protein levels .

- Anticancer Activity : In vitro and in vivo studies demonstrate that BPP significantly inhibits the growth of pancreatic cancer cells. The inhibition is linked to the induction of autophagic cell death, suggesting that BPP may serve as a novel therapeutic agent for PC treatment .

- Antimetastatic Properties : The active stereoisomer S-Benproperine exhibits stronger inhibition of cancer cell migration and invasion compared to its counterpart R-Benproperine. This effect has been quantified with IC50 values indicating substantial efficacy in reducing cancer cell invasiveness .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antitussive | Inhibition of cough reflex | |

| Anticancer | Induction of autophagy; inhibition of growth | |

| Antimetastatic | Inhibition of migration and invasion |

Case Studies

- Pancreatic Cancer Treatment : A study demonstrated that BPP treatment in mouse models led to significant tumor size reduction. The mechanism involved autophagy initiation and subsequent cell death, highlighting BPP's potential as an effective treatment for aggressive cancers like PC .

- Metabolic Pathways : Research identified multiple metabolites of BPP in human urine, including hydroxylated forms that exhibit varying degrees of antitussive activity. Notably, some metabolites showed prolonged latency in cough response tests, indicating their role in enhancing the therapeutic profile of BPP .

Eigenschaften

IUPAC Name |

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUURBOSHQXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941157 | |

| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-76-6, 19428-14-9 | |

| Record name | Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19428-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirexyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benproperine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENPROPERINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S831Z48C5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.